molecular formula C22H24N4O4 B11183970 N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

Cat. No.: B11183970
M. Wt: 408.4 g/mol
InChI Key: WFJVHWRSCBBMJK-UHFFFAOYSA-N
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Description

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting with a phenyl-substituted precursor, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced through a reaction with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

Mechanism of Action

The mechanism of action of N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-methylbutanoyl)pyridine-4-carbohydrazide
  • N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-propylbutanoyl)pyridine-4-carbohydrazide

Uniqueness

N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-(2-ethylbutanoyl)pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties such as enhanced biological activity, improved stability, or unique reactivity compared to similar compounds.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-ethylbutanoyl)pyridine-4-carbohydrazide

InChI

InChI=1S/C22H24N4O4/c1-3-15(4-2)21(29)26(24-20(28)16-10-12-23-13-11-16)18-14-19(27)25(22(18)30)17-8-6-5-7-9-17/h5-13,15,18H,3-4,14H2,1-2H3,(H,24,28)

InChI Key

WFJVHWRSCBBMJK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(C1CC(=O)N(C1=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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